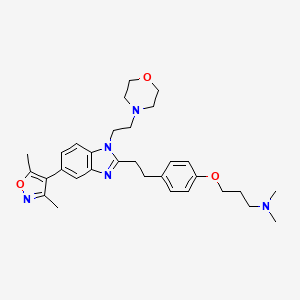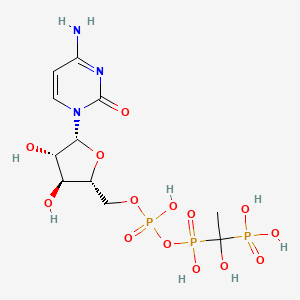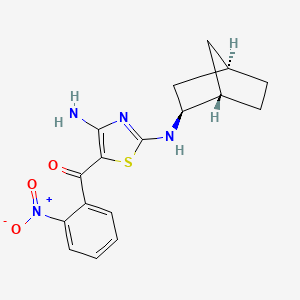
Isox dual
Vue d'ensemble
Description
Isox dual is a dual inhibitor of the bromodomain of CREB binding protein and bromodomain-containing protein 4. It is a useful chemical probe for epigenetic research, particularly in the study of transcriptional regulation. The compound is structurally related to a series of bromodomain inhibitors through a benzimidazole central scaffold with an adjoining 3,5-dimethylisoxazole group, which acts as an acetylated lysine mimic .
Mécanisme D'action
Target of Action
Isox Dual is a potent dual inhibitor of the bromodomain of CREB binding protein (CBP BRD) and bromodomain-containing protein 4 (BRD4) . These proteins play a crucial role in the regulation of gene expression by binding to acetylated histones, a process that is key to epigenetic regulation .
Mode of Action
This compound interacts with its targets (CBP BRD and BRD4) by inhibiting their bromodomains . Bromodomains serve as “readers” of epigenetic histone modifications and play a key role in the regulation of gene expression . By inhibiting these domains, this compound can disrupt the normal patterns of gene expression within a cell .
Biochemical Pathways
The inhibition of CBP BRD and BRD4 by this compound affects several biochemical pathways. For instance, the SHH-WNT, PI3K-mTOR-AKT, and EGFR signaling pathways are indicated as key pathways affected by this compound . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Pharmacokinetics
It is known that isoxsuprine, a related compound, is rapidly and completely absorbed, with a bioavailability of approximately 100% in humans . The elimination half-life is less than 3 hours in horses . Isoxsuprine is mainly excreted via the kidneys
Result of Action
The result of this compound’s action is a change in the expression of genes regulated by the CBP BRD and BRD4 proteins . This can lead to alterations in the cellular processes controlled by these genes, potentially influencing cell growth, proliferation, differentiation, and survival .
Analyse Biochimique
Biochemical Properties
Isox Dual interacts with CBP and BRD4, with IC50 values of 0.65 μM and 1.5 μM respectively . It inhibits these proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This interaction disrupts the normal function of these proteins, leading to changes in gene expression .
Cellular Effects
This compound has been shown to have significant inhibitory effects on the growth and metastasis of osteosarcoma cells . It influences cell function by altering gene expression patterns, which can affect various cellular processes such as cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the bromodomains of CBP and BRD4 . This binding interaction inhibits the normal function of these proteins, leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of CBP and BRD4, and its effects on these proteins can be observed shortly after administration .
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. It has been shown to have significant inhibitory effects on the growth and metastasis of osteosarcoma cells in an animal model .
Metabolic Pathways
As a chemical probe, this compound is likely metabolized by the liver and excreted by the kidneys .
Transport and Distribution
Given its molecular structure, it is likely that this compound can freely diffuse across cell membranes .
Subcellular Localization
Given its role as an inhibitor of CBP and BRD4, it is likely that this compound localizes to the nucleus where these proteins are found .
Méthodes De Préparation
The synthesis of Isox dual involves several key transformations. The reported synthetic strategy includes a one-pot nitro-reduction and in situ cyclization sequence, where exposure of nitroaniline to sodium dithionite in the presence of an aldehyde facilitates the installation of the benzimidazole framework in one synthetic operation . Additionally, a general Suzuki Miyaura protocol is used for the late-stage installation of alternative dimethyl-isoxazole acetyl-lysine binding motifs . The synthetic route has been optimized to improve yield and scalability .
Analyse Des Réactions Chimiques
Isox dual undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Common reagents used in these reactions include sodium dithionite for reduction and palladium catalysts for Suzuki Miyaura coupling . The major products formed from these reactions include the benzimidazole framework and the dimethyl-isoxazole acetyl-lysine binding motifs .
Applications De Recherche Scientifique
Isox dual is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Epigenetic Research: This compound is used as a chemical probe to study the role of bromodomains in transcriptional regulation.
Cancer Research: The compound is investigated for its potential to inhibit the growth of cancer cells by targeting bromodomains.
Drug Discovery: This compound serves as a lead compound in the development of new drugs targeting bromodomains.
Comparaison Avec Des Composés Similaires
Isox dual is unique in its balanced potency against both CREB binding protein and bromodomain-containing protein 4 . Similar compounds include:
JQ1: A selective inhibitor of bromodomain-containing protein 4.
SGC-CBP30: A selective inhibitor of CREB binding protein.
Compared to these compounds, this compound offers a broader range of inhibition, making it a valuable tool for studying the interplay between different bromodomains .
Propriétés
IUPAC Name |
3-[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQWCDANVEBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103003 | |
| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1962928-22-8 | |
| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1962928-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)




![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)
